N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide typically involves multiple steps. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide (DMF) as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in target organisms . Molecular docking studies have shown that this compound can bind to various proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2-aminobenzothiazoles
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide is unique due to its specific structural features, such as the presence of a methoxy group and a methyl group on the benzamide moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H17ClN2O2S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C22H17ClN2O2S/c1-13-6-5-7-15(20(13)27-2)21(26)24-14-10-11-17(23)16(12-14)22-25-18-8-3-4-9-19(18)28-22/h3-12H,1-2H3,(H,24,26) |
InChI Key |
HBDPXQIWJJKHDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.